4-Chloropyridazine-3-carboxylic acid
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Overview
Description
4-Chloropyridazine-3-carboxylic acid is a heterocyclic organic compound with the molecular formula C5H3ClN2O2. It is a derivative of pyridazine, characterized by the presence of a chlorine atom at the 4-position and a carboxylic acid group at the 3-position of the pyridazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloropyridazine-3-carboxylic acid typically involves the chlorination of pyridazine derivatives. One common method includes the reaction of 3-pyridazinecarboxylic acid with a chlorinating agent such as phosphorus oxychloride (POCl3) under reflux conditions . The reaction proceeds as follows:
3-Pyridazinecarboxylic acid+POCl3→4-Chloropyridazine-3-carboxylic acid+HCl
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 4-Chloropyridazine-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or oxidized to form derivatives such as esters and amides.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation and Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) and oxidizing agents like potassium permanganate (KMnO4) are employed.
Major Products:
Substitution Reactions: Products include 4-aminopyridazine-3-carboxylic acid, 4-thiopyridazine-3-carboxylic acid, and 4-alkoxypyridazine-3-carboxylic acid.
Oxidation and Reduction Reactions: Products include 4-chloropyridazine-3-methanol and 4-chloropyridazine-3-carboxamide.
Scientific Research Applications
4-Chloropyridazine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Medicine: Research is ongoing into its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Industry: It is used in the development of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 4-chloropyridazine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity . Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
- 3-Chloropyridazine-4-carboxylic acid
- 6-Chloropyridazine-3-carboxylic acid
- 4-Chloropyridine-3-carboxylic acid
Comparison: 4-Chloropyridazine-3-carboxylic acid is unique due to the specific positioning of the chlorine atom and carboxylic acid group, which influences its reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different biological activities and chemical properties, making it a valuable compound for targeted research and applications .
Properties
Molecular Formula |
C5H3ClN2O2 |
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Molecular Weight |
158.54 g/mol |
IUPAC Name |
4-chloropyridazine-3-carboxylic acid |
InChI |
InChI=1S/C5H3ClN2O2/c6-3-1-2-7-8-4(3)5(9)10/h1-2H,(H,9,10) |
InChI Key |
NFJKHTKCVMRNHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=NC(=C1Cl)C(=O)O |
Origin of Product |
United States |
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